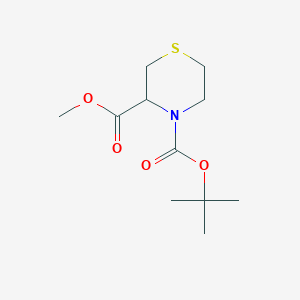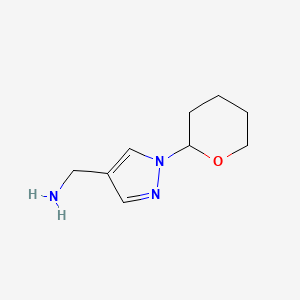
(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine
Vue d'ensemble
Description
(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine, also known as THPP, is a synthetic compound that has been used in recent years for a variety of scientific purposes. It is a heterocyclic amine that contains both a pyran and pyrazole ring. THPP has been used as a reagent in organic synthesis, as well as a starting material for the synthesis of various organic compounds. In addition, THPP has been studied for its potential applications in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
1. Coordination Chemistry and Polymerization
- Cobalt(II) Complexes : The compound has been used in synthesizing Co(II) chloride complexes with various N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands. These complexes displayed diverse geometries and showed significant activity in methyl methacrylate polymerization, yielding poly(methylmethacrylate) with high molecular weight and narrower polydispersity index (Choi et al., 2015).
2. Organic Synthesis
- Ambient-Temperature Synthesis : This compound was synthesized at ambient temperature via a condensation reaction, illustrating its potential in novel organic synthesis processes (Becerra et al., 2021).
- Diamino Scaffold Development : A scaffold similar to the compound of interest was created to stabilize parallel turn conformations in peptides, demonstrating its relevance in the development of novel molecular structures (Bucci et al., 2018).
3. Ligand Synthesis and Complex Formation
- Zinc(II) and Cadmium(II) Complexes : The compound served as a ligand in the formation of zinc and cadmium complexes. These complexes exhibited varied geometries and were used to catalyze polymerization, indicating its utility in complexation chemistry (Choi et al., 2015).
4. Antimicrobial and Antifungal Applications
- Antifungal and Antibacterial Activities : A library of compounds containing a pyrazole moiety related to the target compound was synthesized and evaluated for their antifungal and antibacterial activities. This demonstrates the potential use of similar compounds in medical applications, specifically in antimicrobial treatments (Abrigach et al., 2016).
Propriétés
IUPAC Name |
[1-(oxan-2-yl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-5-8-6-11-12(7-8)9-3-1-2-4-13-9/h6-7,9H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLIQJDXZAPTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732440 | |
| Record name | 1-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine | |
CAS RN |
1038392-15-2 | |
| Record name | 1-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




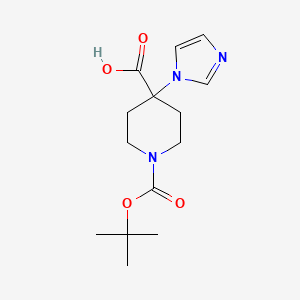
![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)
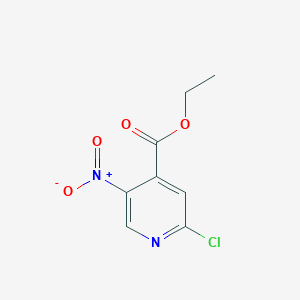
![7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate](/img/structure/B1444651.png)
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)


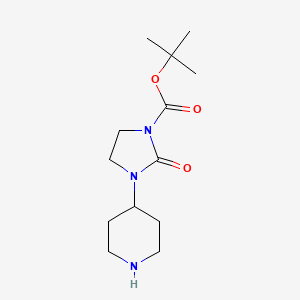
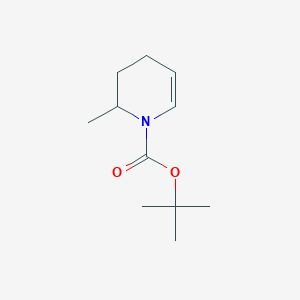
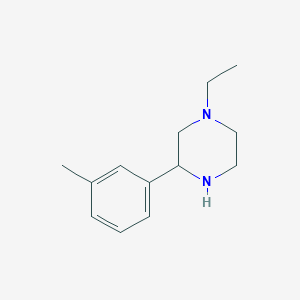
![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)
![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)
